molecular formula C22H21N3O3 B10982156 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide

Cat. No.: B10982156
M. Wt: 375.4 g/mol
InChI Key: OFXSBIIMIHJGPL-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various physiological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETIC ACID: This compound shares the indole moiety but lacks the quinoline group.

    8-QUINOLYL ACETAMIDE: This compound contains the quinoline moiety but does not have the indole group.

Uniqueness

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-(8-QUINOLYL)ACETAMIDE is unique due to the presence of both indole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-quinolin-8-ylacetamide

InChI

InChI=1S/C22H21N3O3/c1-27-14-13-25-12-10-17-19(25)8-3-9-20(17)28-15-21(26)24-18-7-2-5-16-6-4-11-23-22(16)18/h2-12H,13-15H2,1H3,(H,24,26)

InChI Key

OFXSBIIMIHJGPL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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